molecular formula C20H22F3N5O B2680224 N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide CAS No. 2034319-70-3

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2680224
CAS No.: 2034319-70-3
M. Wt: 405.425
InChI Key: HOMUFJVRAHFEGM-UHFFFAOYSA-N
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Description

N-(1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide is a nicotinamide derivative featuring a tetrahydrocinnolin-piperidinyl scaffold and a trifluoromethyl substituent. The tetrahydrocinnolin moiety may confer rigidity and enhance target binding, while the trifluoromethyl group likely improves metabolic stability and lipophilicity, a common strategy in medicinal chemistry. Analogous compounds, such as R419 and Goxalapladib, share structural motifs (e.g., piperidine, fluorinated groups) and provide insights into its hypothetical mechanisms and therapeutic applications .

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O/c21-20(22,23)17-6-5-14(12-24-17)19(29)25-15-7-9-28(10-8-15)18-11-13-3-1-2-4-16(13)26-27-18/h5-6,11-12,15H,1-4,7-10H2,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMUFJVRAHFEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps:

    Formation of the Tetrahydrocinnoline Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrocinnoline ring.

    Piperidine Ring Introduction: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the tetrahydrocinnoline intermediate.

    Nicotinamide Coupling: The final step involves coupling the piperidine-tetrahydrocinnoline intermediate with a nicotinamide derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:

    Batch Processing: Utilizing large reactors to perform each step in sequence, ensuring high yields and purity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially modifying the tetrahydrocinnoline ring.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can alter the nicotinamide or piperidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the nicotinamide ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide is investigated for its potential as a pharmacological agent. Its interactions with biological targets can lead to the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound’s potential therapeutic effects are explored, particularly in areas such as anti-inflammatory, anti-cancer, and neuroprotective treatments. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, it might inhibit or activate certain enzymes, affecting cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s tetrahydrocinnolin group may enhance selectivity for kinase or receptor targets compared to R419’s cyanobenzyl moiety.
  • Both the target compound and Goxalapladib incorporate trifluoromethyl groups , which are associated with improved pharmacokinetic properties.

Target and Mechanistic Comparison

Table 2: Functional Comparison of Analogs

Compound Target/Mechanism Therapeutic Area Key Findings
Target Compound Hypothesized AMPK activation* Metabolic disorders (speculative) Structural similarity to R419 suggests potential AMPK modulation.
R419 Mitochondrial complex I inhibitor; AMPK activator Metabolic disorders Activates AMPK in hepatocytes/myotubes, improves mitochondrial content
Goxalapladib Unclear (developed for atherosclerosis) Cardiovascular disease Phase II clinical trials for atherosclerosis; mechanism not fully disclosed

Mechanistic Insights :

  • R419: Inhibits mitochondrial complex I, inducing energy stress and AMPK activation, which enhances mitochondrial biogenesis and insulin sensitivity . The target compound’s tetrahydrocinnolin group may similarly engage energy-sensing pathways.

Therapeutic and Research Implications

  • Cardiovascular Applications : Goxalapladib’s development for atherosclerosis suggests fluorinated piperidine derivatives may have broad applicability in metabolic-cardiovascular cross-talk .
  • Structural Advantages: The target compound’s tetrahydrocinnolin scaffold could reduce off-target effects compared to R419’s simpler aryl groups.

Biological Activity

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring , a trifluoromethyl group , and a tetrahydrocinnoline moiety , which contribute to its biological properties. The molecular formula is C16H20F3N5C_{16}H_{20}F_{3}N_{5}, and its molecular weight is approximately 365.36 g/mol.

PropertyValue
Molecular FormulaC₁₆H₂₀F₃N₅
Molecular Weight365.36 g/mol
IUPAC NameThis compound

Therapeutic Applications

Research indicates potential applications in several therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : The piperidine component may provide neuroprotective benefits by modulating neurotransmitter systems.
  • Anti-inflammatory Properties : The trifluoromethyl group is known to enhance the anti-inflammatory activity of compounds.

Case Studies and Research Findings

While comprehensive studies specifically on this compound are scarce, related research provides insights into its potential:

  • Antidepressant Activity : A study on tetrahydroquinoline derivatives indicated that similar compounds could act as dual reuptake inhibitors for serotonin and dopamine, suggesting a possible antidepressant effect .
  • Inhibition Studies : Compounds with structural similarities have been shown to inhibit cytochrome P450 enzymes and potassium ion channels, which are crucial for drug metabolism and cardiac function .
  • Synthetic Routes : The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. Understanding these synthetic methods can aid in the development of more potent analogs .

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